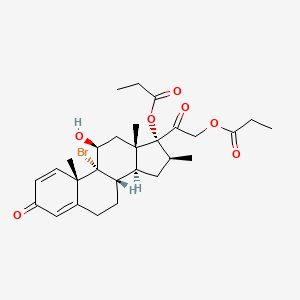
Bifendate Impurity A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bifendate Impurity A is an impurity of bifendate, a compound commonly used in the treatment of chronic hepatitis B and other liver diseases. Bifendate itself is a biologically active molecule of dimethyl [1,10-biphenyl]-2,20-dicarboxylate compounds . This compound, with the molecular formula C18H14O8 and a molecular weight of 358.31, plays a significant role in the clinical therapy of various hepatic pathologies.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Bifendate Impurity A involves several synthetic routes and reaction conditions. One common method includes the use of high-performance liquid chromatography (HPLC) to isolate the impurity from the mother liquor samples obtained during the purification of bifendate crude samples . The structures of the impurities are confirmed by nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis in cGMP (current Good Manufacturing Practice) workshops. These workshops maintain high standards of cleanliness, with cleanroom classes ranging from Class 100 to Class 100,000. The production process ensures high purity levels, often exceeding 95%.
化学反応の分析
Types of Reactions: Bifendate Impurity A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the identification and characterization of the impurity .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include acetonitrile, ammonium formate, formic acid, and trifluoroacetic acid . These reagents are often used in HPLC and other chromatographic techniques to isolate and analyze the impurity .
Major Products Formed: The major products formed from the reactions involving this compound include various derivatives of bifendate, such as (E)-5-(2,4-di-tert-butyl-6-((2,4-dioxothiazolidin-5-ylidene)methyl)phenyl)-5′-methyl-7,7′-dimethoxy-[4,4′-bibenzo[d][1,3]dioxole]-5,5′-dicarboxylate .
科学的研究の応用
Bifendate Impurity A has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the structural and functional properties of bifendate and its derivatives . In biology and medicine, this compound is investigated for its potential therapeutic effects in treating acute liver failure and other hepatic pathologies . Industrially, it is used in the large-scale production of bifendate and its related compounds.
作用機序
The mechanism of action of Bifendate Impurity A involves multiple pathways and effects on various cellular processes. One of the key mechanisms is its ability to inhibit lipid peroxidation, a process that leads to cell damage and is implicated in liver diseases . Additionally, this compound regulates dysfunction modules through non-coding RNA (ncRNA) and transcription factors, thereby modulating immune system functions and pathways related to hepatitis .
類似化合物との比較
Similar Compounds: Similar compounds to Bifendate Impurity A include other impurities of bifendate, such as IMP-I, IMP-II, IMP-III, and IMP-IV . These impurities share structural similarities with this compound but differ in their specific chemical compositions and properties .
Uniqueness: This compound is unique due to its specific molecular structure and its significant role in the clinical therapy of hepatic pathologies. Its ability to inhibit lipid peroxidation and regulate dysfunction modules through ncRNA and transcription factors sets it apart from other similar compounds .
特性
CAS番号 |
1181519-47-0 |
|---|---|
分子式 |
C18H14O8 |
分子量 |
358.31 |
純度 |
> 95% |
数量 |
Milligrams-Grams |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[1-(4-Chlorophenyl)-1-phenylethoxy]-1-methylazepane](/img/structure/B600796.png)


![Methyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate;dihydrochloride](/img/structure/B600802.png)


![Tert-butyl 4-(1H-benzo[D]imidazol-2-YL)piperidine-1-carboxylate](/img/structure/B600805.png)


